Deprotection Step Yield: Free Base (CAS 1629858-78-1) vs. N-Boc-Protected Precursor (Formula V) — 90–92% Isolated Yield in CN104059016
In the synthetic route disclosed by CN104059016, the target compound (Formula IV, CAS 1629858-78-1) is obtained by deprotection of its N-Boc-protected precursor (Formula V). Two deprotection methods are reported: Method 1 using sulfuric acid in dichloromethane yields 90% isolated product (26.1 g from 56.9 g of Formula V), while Method 2 achieves 92% yield (34.6 g from the same scale). [1] In contrast, alternative tofacitinib routes that bypass this intermediate entirely—such as the original Pfizer process described in WO2001/042246—require the coupling of (3R,4R)-1-benzyl-4-methylpiperidin-3-yl)methylamine with 4-chloropyrrolo[2,3-d]pyrimidine at a reported yield of only 54% for that coupling step, with an overall molar yield of approximately 6% for the entire sequence. [2] By placing the cyanoacetyl group before the coupling step, the CN104059016 route using this intermediate achieves an 87% yield for the subsequent nucleophilic substitution (Formula IV → Formula II). [1]
| Evidence Dimension | Isolated yield of the key transformation producing the immediate tofacitinib precursor |
|---|---|
| Target Compound Data | 90% (Method 1) to 92% (Method 2) isolated yield for N-Boc deprotection to generate CAS 1629858-78-1 |
| Comparator Or Baseline | N-Boc-protected precursor (Formula V, (3R,4R)-N,4-dimethyl-N-tertbutyloxycarbonyl-1-(oxo-propionitrile)-3-piperylhydrazine); prior art overall route yield: ~6% (Pfizer original); alternative coupling step: 54% |
| Quantified Difference | Deprotection yield of 90–92% vs. alternative-route overall yield of ~6%; subsequent coupling step from this intermediate: 87% vs. 54% for alternative coupling of earlier intermediate |
| Conditions | CN104059016: H2SO4 deprotection in CH2Cl2 at reflux, 4 h; or Method 2 with NaOH workup; Pfizer route: coupling in triethylamine at 100°C, 3 days, silica gel chromatography |
Why This Matters
For procurement decisions, the high-yield deprotection to this free base means that purchasing this intermediate rather than the N-Boc precursor eliminates a deprotection step from the buyer's workflow, while the alternative of purchasing an earlier intermediate and performing both the cyanoacetyl coupling and the final coupling results in substantially lower overall throughput.
- [1] Wang, H. et al. Intermediate for preparing tofacitinib and preparation method of intermediate. Faming Zhuanli Shenqing, CN104059016A, 2014. Embodiment 2, pp. 260–268. View Source
- [2] Fornasier, E. et al. Efficient method for the preparation of tofacitinib citrate. US Patent Application 20160297825 (EP 3078665 A1), 2016. Background section describing WO2001/042246 yields. View Source
